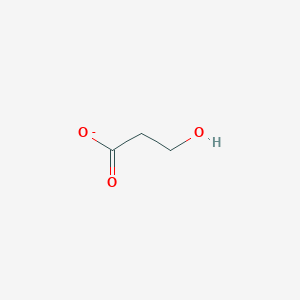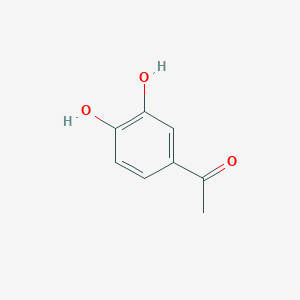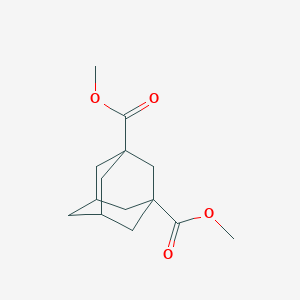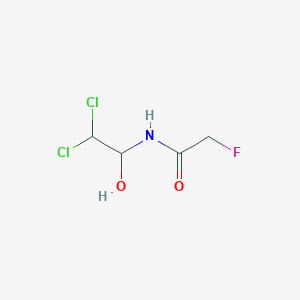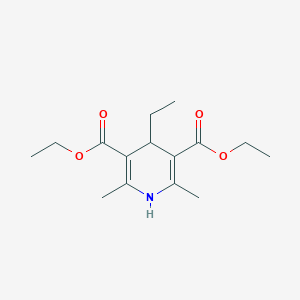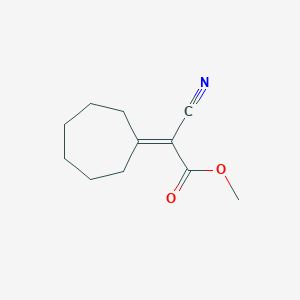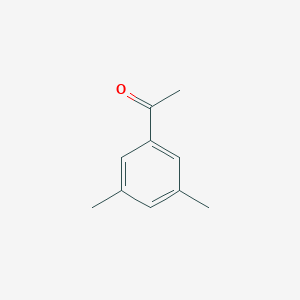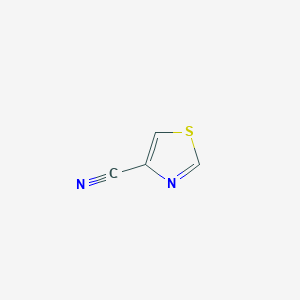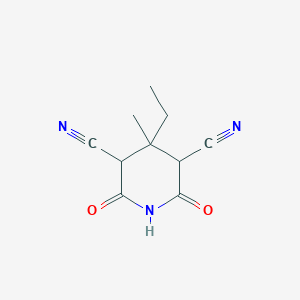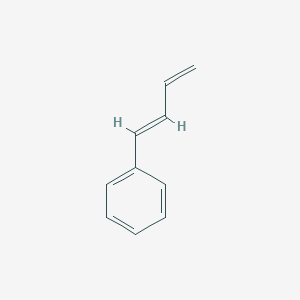
1-Phenyl-1,3-butadiene
Overview
Description
1-Phenyl-1,3-butadiene is an organic compound with the molecular formula C10H10. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its applications in polymer chemistry and materials science due to its unique structural properties.
Preparation Methods
1-Phenyl-1,3-butadiene can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methylmagnesium bromide, followed by dehydration. The reaction is typically carried out in an ether solvent under nitrogen atmosphere to prevent oxidation. The product is then purified through distillation under reduced pressure .
Industrial production methods often involve the use of catalysts to facilitate the reaction. For example, palladium-catalyzed coupling reactions can be employed to produce this compound with high yield and selectivity .
Chemical Reactions Analysis
1-Phenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenyl-substituted butadiene epoxides.
Reduction: Hydrogenation of this compound can yield phenylbutane.
Substitution: It can participate in electrophilic substitution reactions, where the phenyl group can be further functionalized.
Polymerization: This compound can be polymerized to form polydienes, which are used in the production of synthetic rubbers.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1,3-butadiene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polydienes, which are important materials in the rubber industry.
Materials Science: Its derivatives are used to create materials with specific mechanical and thermal properties.
Biological Research: It serves as a model compound for studying the behavior of conjugated dienes in biological systems.
Industrial Applications: It is used in the production of various synthetic materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3-butadiene in polymerization involves the coordination of the monomer to a metal catalyst, followed by the formation of a polymer chain through successive addition of monomer units. The phenyl group can influence the reactivity and selectivity of the polymerization process by stabilizing the transition state and intermediates .
Comparison with Similar Compounds
1-Phenyl-1,3-butadiene can be compared with other similar compounds such as:
1,3-Butadiene: The parent compound without the phenyl substitution.
1-Phenyl-2-butadiene: A positional isomer with the phenyl group attached to the second carbon atom.
Styrene: Another phenyl-substituted diene, but with a different structure.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its utility in producing materials with specific properties .
Properties
IUPAC Name |
[(1E)-buta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346685 | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-78-2, 16939-57-4 | |
| Record name | Benzene, 1,3-butadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-Phenyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


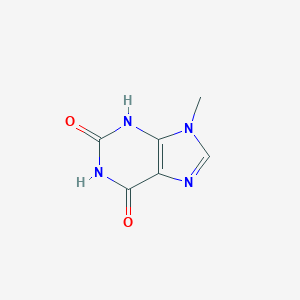
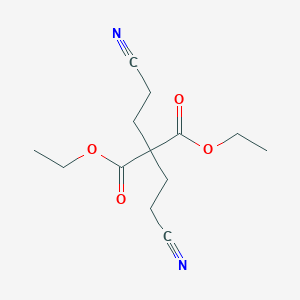
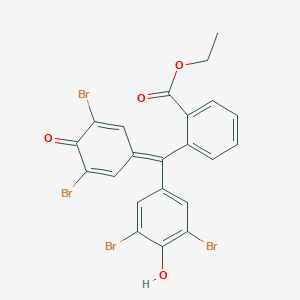
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)

